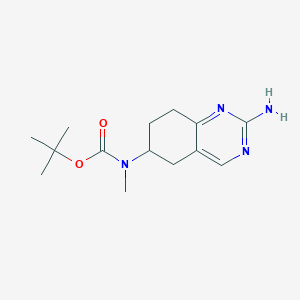

Tert-butyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)-N-methylcarbamate

Description

Tert-butyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)-N-methylcarbamate is a heterocyclic organic compound featuring a tetrahydroquinazoline core. Its structure includes a tert-butyl carbamate group with an N-methyl substitution at the 6-position of the partially saturated quinazoline ring and a 2-amino substituent. The quinazoline scaffold is known for its role in kinase inhibitors and other therapeutic agents, with modifications like N-methylation and tert-butyl carbamate protection often influencing solubility, stability, and bioavailability .

Properties

IUPAC Name |

tert-butyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18(4)10-5-6-11-9(7-10)8-16-12(15)17-11/h8,10H,5-7H2,1-4H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHQNCUDUMLWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC2=NC(=NC=C2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)-N-methylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article synthesizes current findings regarding its biological activity, including data from molecular docking studies, in vitro assays, and the compound's structural characteristics.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : Tert-butyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)(methyl)carbamate

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 2309460-05-5

The structure features a tert-butyl group and a tetrahydroquinazoline moiety, which are significant for its biological interactions.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinazoline exhibit promising antimicrobial properties against Mycobacterium tuberculosis. Molecular docking studies have shown that these compounds can bind effectively to key enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1 (MtDprE1), which are crucial for the survival of the pathogen. The predicted binding affinities suggest that these compounds could serve as potential leads in the development of new antitubercular agents against multidrug-resistant strains .

Table 1: Binding Affinities of Tetrahydroquinazoline Derivatives

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Dihydrofolate Reductase | -7.5 |

| Pantothenate Kinase | -8.0 |

| DprE1 | -7.8 |

2. Antidiabetic Activity

In addition to their antimicrobial properties, tetrahydroquinazoline derivatives have demonstrated inhibitory activity against α- and β-glucosidases. This suggests potential applications in managing diabetes by inhibiting carbohydrate digestion and absorption . The inhibition of these enzymes can lead to reduced blood glucose levels post-meal.

Table 2: Inhibition Potency Against Glucosidases

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 25.0 |

| β-Glucosidase | 20.5 |

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of tetrahydroquinazoline revealed that compounds with a tert-butyl moiety exhibited enhanced solubility and bioavailability. The synthesized derivatives were evaluated for their biological activities using standard assays against Mycobacterium tuberculosis and glucosidases . The results indicated that the presence of the tert-butyl group significantly improved the binding affinity to target enzymes.

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to predict how well these compounds could bind to specific targets involved in disease processes. The study highlighted that certain derivatives showed higher binding affinities compared to existing antitubercular drugs, suggesting a need for further exploration into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between Tert-butyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)-N-methylcarbamate and analogous compounds are critical for understanding its unique properties. Below is a comparative analysis based on available evidence:

Structural Analog: tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate (CAS 174269-41-1)

- Core Heterocycle: Target Compound: Contains a tetrahydroquinazoline ring (two nitrogen atoms in the bicyclic system). Analog: Features a tetrahydroquinoline ring (one nitrogen atom in the bicyclic system) .

- Substituent Positions: Target Compound: 2-amino group on the quinazoline ring. Analog: 3-amino group on the quinoline ring.

- Carbamate Group: Target Compound: N-methylated carbamate (N-methyl group attached to the carbamate nitrogen). Analog: No N-methyl substitution on the carbamate nitrogen .

- Molecular Formula :

Functional Implications

- Bioactivity: Quinazoline derivatives (e.g., the target compound) are often explored as kinase inhibitors (e.g., EGFR inhibitors) due to their ability to mimic ATP-binding motifs. Quinoline derivatives (e.g., the analog) are more commonly associated with antimalarial or antiviral applications, though amino-substituted variants may also serve as intermediates in drug synthesis .

- The analog’s 3-amino group on quinoline may offer different regioselectivity in further functionalization compared to the 2-amino group in the target compound.

Physicochemical Properties

While direct data for the target compound is scarce, inferences can be drawn from structural analogs:

- Solubility: The tert-butyl group in both compounds enhances lipophilicity, but the quinazoline core (with an additional nitrogen) may increase polarity compared to quinoline.

- Stability: The N-methyl carbamate in the target compound likely reduces susceptibility to hydrolysis compared to non-methylated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.